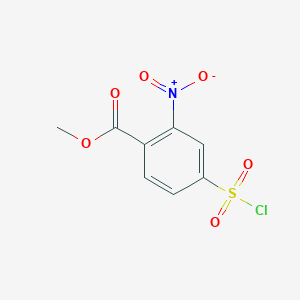

Methyl 4-(chlorosulfonyl)-2-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Analytical Chemistry Applications

One notable application is in the field of analytical chemistry, where derivatives of nitrobenzoate, such as 4-nitrobenzenesulfonyl chloride, have been utilized to enhance the detection responses of estrogens in biological fluids using liquid chromatography and mass spectrometry. This derivatization method significantly increases detection sensitivity, facilitating the accurate quantification of estrogens in serum and urine, which is crucial for diagnosing fetoplacental function (Higashi et al., 2006).

Material Science

In material science, the study of crystal formation and solid solutions among chemically similar molecules, including nitrobenzoic acid derivatives, highlights the role of intermolecular interactions and lattice energy in predicting the formation of solid solutions. This research aids in understanding and designing new materials with desired properties (Saršu̅ns & Be̅rziņš, 2020).

Environmental Studies

From an environmental perspective, studies on the biodegradation of nitroaromatic compounds by fungi and bacteria illustrate the potential of microbial processes to degrade pollutants. For example, the fungus Phanerochaete chrysosporium can convert nitrotoluenes into less harmful compounds, demonstrating the enzymatic breakdown of these substances in nature (Teramoto, Tanaka, & Wariishi, 2004; Haigler & Spain, 1993).

Synthesis and Chemical Reactions

Additionally, the compound has implications in synthetic chemistry, where it is involved in the preparation of intermediates for pesticides and the development of novel organic synthesis methods. An example includes the synthesis of key intermediates for the preparation of herbicides, demonstrating the compound's utility in developing agrochemicals (Du et al., 2005).

Drug Development and Safety

In the context of drug development, the detection and quantification of potential genotoxic impurities in pharmaceutical substances are critical for ensuring drug safety. Methods have been developed for the simultaneous detection of various nitrobenzoate derivatives, highlighting the importance of analytical techniques in evaluating and controlling the quality of pharmaceutical products (Gaddam et al., 2020).

Properties

IUPAC Name |

methyl 4-chlorosulfonyl-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO6S/c1-16-8(11)6-3-2-5(17(9,14)15)4-7(6)10(12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBXBJADABRSSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-pyridylamine](/img/structure/B2627191.png)

![ethyl 4-[(4-ethoxyphenyl)amino]-5,6-dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2627192.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2627194.png)

![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2627196.png)

![3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627199.png)

![1-(3-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2627207.png)

![5-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2627208.png)